molecular formula C10H7BrF2N2 B2628839 1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole CAS No. 2248343-08-8

1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole

Cat. No.: B2628839
CAS No.: 2248343-08-8
M. Wt: 273.081
InChI Key: UOWHPZDQPGVOLO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a difluoromethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with difluoromethyl ketone under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole can be compared with other similar compounds such as:

    1-Phenyl-4-(difluoromethyl)pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(4-Chlorophenyl)-4-(difluoromethyl)pyrazole: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.

    1-(4-Bromophenyl)-4-methylpyrazole: Contains a methyl group instead of a difluoromethyl group, affecting its lipophilicity and reactivity.

The uniqueness of this compound lies in the combination of the bromine and difluoromethyl groups, which confer distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(difluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-1-3-9(4-2-8)15-6-7(5-14-15)10(12)13/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWHPZDQPGVOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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